molecular formula C17H13N5O B2570567 N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-38-2

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B2570567
CAS-Nummer: 1021134-38-2
Molekulargewicht: 303.325
InChI-Schlüssel: DSLPSPZKDSTVLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the pyrazolopyrimidine class of compounds .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the design and evaluation of a novel class of pyrazolopyrimidine-based derivatives . The target compounds have shown significant improvement in antiproliferative activity compared to the lead compound .


Molecular Structure Analysis

The molecular structure of “N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is based on the pyrazolopyrimidine scaffold . This structure is characterized by a pyrazole ring fused with a pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Antitubercular Agent

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: has been identified as a potent antitubercular compound. It exhibits a minimum inhibitory concentration (MIC) of 0.488 µM against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. This compound was highlighted for its non-cytotoxicity to the Vero cell line, making it a promising candidate for further development as an anti-TB medication .

BTK Inhibitor for Mantle Cell Lymphoma

This compound has also been designed as a reversible inhibitor of Bruton’s tyrosine kinase (BTK), with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. BTK is a key component in B-cell receptor signaling pathways, which are crucial for the survival and proliferation of B cells. The inhibition of BTK can disrupt these pathways, providing a therapeutic strategy for B-cell malignancies .

Antiproliferative Activity

The compound has shown significant antiproliferative activity in various cell lines. It has been part of a study where derivatives demonstrated single-digit micromolar potency in inhibiting the proliferation of MCL cells. This suggests its potential use as an antitumor agent, particularly in the context of B-cell lymphomas .

Mitochondrial Membrane Potential Disruption

One of the derivatives of this compound, specifically designed for MCL treatment, was found to disturb mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner in Z138 cells. This indicates its potential role in inducing apoptosis through mitochondrial pathways .

Caspase 3-Mediated Apoptotic Pathway Induction

The same derivative that affects mitochondrial membrane potential also induces cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells. This pathway is a critical component of programmed cell death, and its activation by the compound could be leveraged for therapeutic purposes .

Mycobacterial Oxidative Phosphorylation Pathway Probe

Another application of this class of compounds is as a chemical probe to investigate the function of the mycobacterial Cyt-bd under various physiological conditions. This is important for understanding the mechanisms of action of potential antitubercular drugs and could lead to the development of new therapeutic strategies .

Zukünftige Richtungen

The compound shows promise in the field of medicinal chemistry, particularly as a potential treatment for B-cell malignancies and autoimmune diseases . Future research could focus on improving the potency and pharmacokinetics of these compounds to warrant in vivo evaluation .

Eigenschaften

IUPAC Name

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)21-16-15-10-20-22-17(15)19-11-18-16/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPSPZKDSTVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.